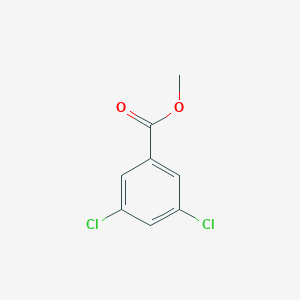
Methyl 3,5-dichlorobenzoate
Descripción general
Descripción
Methyl 3,5-dichlorobenzoate is a chemical compound with the molecular formula C8H6Cl2O2 . It has a molecular weight of 205.03 g/mol . The IUPAC name for this compound is methyl 3,5-dichlorobenzoate .
Molecular Structure Analysis
The molecular structure of Methyl 3,5-dichlorobenzoate consists of a benzene ring substituted with two chlorine atoms and a methoxy carbonyl group . The InChI code for this compound isInChI=1S/C8H6Cl2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 . Physical And Chemical Properties Analysis
Methyl 3,5-dichlorobenzoate has a molecular weight of 205.03 g/mol . It has a computed XLogP3 value of 3.4, indicating its lipophilicity . The compound has no hydrogen bond donors and has two hydrogen bond acceptors . The topological polar surface area is 26.3 Ų .Aplicaciones Científicas De Investigación
Reactivity with Sulfur-Centered Nucleophiles
Methyl 3,5-dichlorobenzoate has been studied in reactions with sulfur-centered nucleophiles. A study by Uranga, Montañez, and Santiago (2012) in Tetrahedron reveals that reactions of methyl dichlorobenzoates with sulfur-centered nucleophiles through SRN1 mechanism in liquid ammonia can yield products with potential as less toxic herbicides. Theoretical studies support this reactivity by considering geometries and spin densities of radical anions and potential energy surfaces (Uranga, Montañez, & Santiago, 2012).
Spectroscopic Studies
Xuan and Zhai (2011) conducted experimental and theoretical studies on the molecular structure and vibrational spectra of methyl 3,5-dichlorobenzoate, providing insights into its structural properties through Fourier transform infrared and Raman spectra analysis (Xuan & Zhai, 2011).
Potential in Material Science
Research by Chaturvedi, Tanaka, and Kaeriyama (1993) in Macromolecules demonstrates the use of methyl dichlorobenzoate in polymer science. They showed that methyl 3,5-dichlorobenzoate can be polymerized to produce poly(2-carboxyphenylene-1,4-diyl) and poly(p-phenylene), which have potential applications in material science due to their solubility and electrical conductivity properties (Chaturvedi, Tanaka, & Kaeriyama, 1993).
Herbicidal and Phytotoxic Properties
Research on derivatives of amino dichlorobenzoic acids, including methyl esters, reveals their potential as herbicides with selective activity. A study conducted by Baruffini and Borgna (1978) in Il Farmaco; edizione scientifica explored the phytotoxicity of these compounds, finding significant herbicidal activity in certain derivatives, highlighting their potential in agricultural applications (Baruffini & Borgna, 1978).
Environmental Degradation Studies
Baggi, Bernasconi, and Zangrossi (2005) in Biodegradation focused on the environmental impact of chlorobenzoates, including 3,5-dichlorobenzoate. Their study elucidates the mechanisms involved in the negative effects on microbial consortium growth in the presence of mixed chlorobenzoates, indicating the role of methyl 3,5-dichlorobenzoate in environmental degradation processes (Baggi, Bernasconi, & Zangrossi, 2005).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 3,5-dichlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEVDFJXGLQUDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042146 | |
| Record name | Methyl 3,5-dichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-dichlorobenzoate | |
CAS RN |
2905-67-1 | |
| Record name | Methyl 3,5-dichlorobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3,5-dichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 3,5-DICHLOROBENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3,5-DICHLOROBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GIM06EE3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


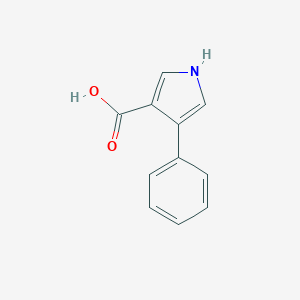



![2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B165589.png)
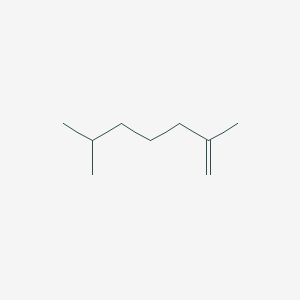
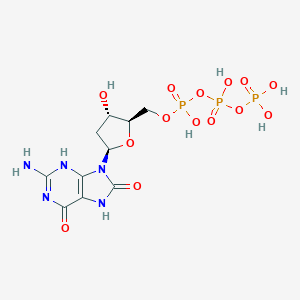
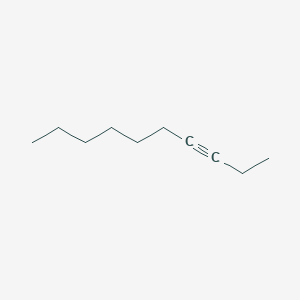
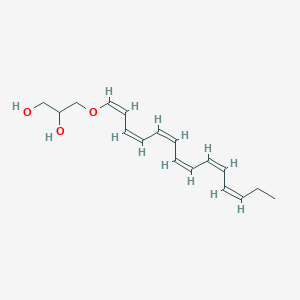
![(1R)-1-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B165597.png)
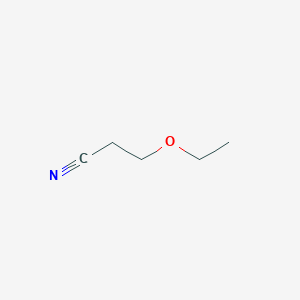
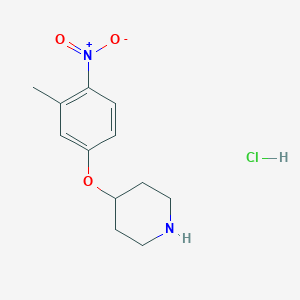
![(3aS-cis)-(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B165600.png)
